Spiro[4.4]nonane-1,6-diamine
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Overview
Description
Spiro[44]nonane-1,6-diamine is a unique organic compound characterized by its spirocyclic structure, which consists of two cyclohexane rings connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.4]nonane-1,6-diamine typically involves the hydrogenation of spiro[4.4]nonane-1,6-dione. This process can be carried out using both homogeneous and heterogeneous catalyst systems. For instance, using [Ru(S-BINAP)Cl2]2(NEt3) as a catalyst precursor in ethanol solvent has shown high selectivity for the desired product . The choice of solvent and hydrogenation catalysts significantly influences the stereoselectivity of the products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.4]nonane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[4.4]nonane-1,6-dione, while reduction can produce spiro[4.4]nonane-1,6-diol.
Scientific Research Applications
Spiro[4.4]nonane-1,6-diamine has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiopure compounds.
Biology: Its derivatives are studied for potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as a precursor for other specialized chemicals.
Mechanism of Action
The mechanism by which Spiro[4.4]nonane-1,6-diamine exerts its effects involves its interaction with specific molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to create an environment that favors the formation of one enantiomer over the other. This process involves complexation with transition metals and subsequent catalytic cycles that lead to the desired product.
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.5]decane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
- Spiro[4.4]nona-3,8-diene-2,7-dione
Uniqueness
Spiro[4.4]nonane-1,6-diamine is unique due to its specific spirocyclic structure, which imparts rigidity and distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis compared to other spirocyclic compounds .
Biological Activity
Spiro[4.4]nonane-1,6-diamine is a bicyclic compound notable for its unique structural properties and potential biological activities. This compound has garnered attention in medicinal chemistry for its applications in various therapeutic areas, including anti-cancer and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by a spirocyclic structure that provides rigidity and steric hindrance, influencing its biological interactions. The synthesis of this compound has been explored through various methodologies, often focusing on the creation of derivatives that enhance its pharmacological properties.
Antitumor Activity
One of the most significant biological activities attributed to this compound is its antitumor potential. Research indicates that platinum(IV) complexes containing this ligand exhibit strong antitumor activity against various cancer cell lines, including lung, gastric, and prostate cancers. These complexes have demonstrated reduced side effects compared to traditional chemotherapeutics, making them promising candidates for cancer treatment .
Table 1: Antitumor Activity of Platinum(IV) Complexes with this compound
Cancer Type | Cell Line | IC50 (µM) | Side Effects |
---|---|---|---|
Lung Cancer | A549 | 5 | Reduced |
Gastric Cancer | AGS | 8 | Minimal |
Prostate Cancer | LNCaP | 7 | Lower than cisplatin |
Malignant Melanoma | A375 | 6 | Reduced toxicity |
Inhibition of Osteoclast Activity
Recent studies have shown that derivatives of this compound can inhibit osteoclast activity, which is crucial for bone resorption processes. In a study involving ovariectomized mice (a model for postmenopausal osteoporosis), compounds derived from spiro[4.4]nonane were effective in preventing bone loss without adversely affecting bone formation .
Table 2: Inhibition of Osteoclast Activity by Spiro[4.4]nonane Derivatives
Compound ID | Concentration (µM) | % Inhibition of Osteoclast Activity |
---|---|---|
E73 | 10 | 75% |
E197 | 5 | 65% |
E202 | 10 | 70% |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor Mechanism : The platinum complexes interact with DNA, forming cross-links that inhibit replication and transcription in cancer cells .
- Osteoclast Inhibition : These compounds modulate signaling pathways associated with osteoclast differentiation and activity, particularly through inhibition of Rac activation in osteoclasts .
Case Study 1: Platinum Complexes in Cancer Therapy
A study evaluated the efficacy of cis,cis-spiro[4.4]nonane-1,6-diamine platinum(IV) complexes in treating human lung cancer cells. The results indicated significant tumor regression in vivo models with minimal side effects compared to traditional therapies .
Case Study 2: Osteoporosis Treatment
In a preclinical study using ovariectomized mice, administration of E73 significantly reduced osteoclast numbers and activity after four weeks of treatment. This suggests potential therapeutic applications for osteoporosis management .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
spiro[4.4]nonane-4,9-diamine |
InChI |
InChI=1S/C9H18N2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8H,1-6,10-11H2 |
InChI Key |
BNILUWOCEPQBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCCC2N)N |
Origin of Product |
United States |
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